N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide
Description
N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spirocyclic framework and the chlorophenyl group contributes to its distinctive chemical properties.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-12-3-1-2-11(6-12)7-17-13(19)18-4-5-20-14(10-18)8-16-9-14/h1-3,6,16H,4-5,7-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCVXEQTBLDHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CNC2)CN1C(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl group and the carboxamide functionality. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups allow it to form specific interactions, potentially inhibiting or modulating the activity of these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide: shares similarities with other spirocyclic compounds and chlorophenyl derivatives.
Spirocyclic Compounds: These compounds are known for their unique three-dimensional structures and diverse chemical properties.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group are often studied for their biological activities and chemical reactivity.
Uniqueness
The uniqueness of N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[35]nonane-8-carboxamide lies in its combination of the spirocyclic framework and the chlorophenyl group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
